2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione
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Overview
Description
2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a hexahydro-isoindole core with a piperazine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the hexahydro-isoindole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the phenyl group through further substitution or coupling reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione has been explored for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has potential as a biochemical probe for studying cellular processes and interactions.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group contribute to its binding affinity and selectivity for certain receptors or enzymes. This interaction can modulate biological processes, leading to therapeutic effects or other desired outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3 (4H)-yl) benzamide derivatives
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives
- 2-(4-(2-(4-phenylpiperazin-1-yl)acetamide derivatives
Uniqueness
Compared to similar compounds, 2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its hexahydro-isoindole core and specific substitution pattern provide a versatile platform for further functionalization and application in various research areas.
Properties
Molecular Formula |
C20H25N3O3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C20H25N3O3/c24-18(14-23-19(25)16-8-4-5-9-17(16)20(23)26)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2 |
InChI Key |
VOPIISMAKDLPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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